3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the cyano group, and the coupling of the furan-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.
Medicine: Research could explore its use as a drug candidate for various diseases.
Industry: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide include other pyrazole derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which might confer specific properties not found in other similar compounds. This uniqueness could be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4O3/c32-26-12-8-22(9-13-26)21-39-28-14-10-23(11-15-28)30-25(20-36(35-30)27-5-2-1-3-6-27)17-24(18-33)31(37)34-19-29-7-4-16-38-29/h1-17,20H,19,21H2,(H,34,37)/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQOSFOMWUVFO-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C(C#N)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C(\C#N)/C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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